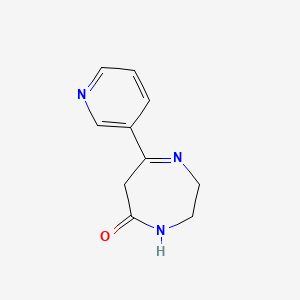
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Descripción general
Descripción
The compound “3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride” is a complex organic molecule that contains a pyridine ring and an oxazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxazole rings, which are aromatic and therefore contribute to the compound’s stability . The carboxylic acid group (-COOH) is a polar functional group, which could lead to the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and oxazole rings, as well as the carboxylic acid group. The pyridine ring is electron-deficient and can act as a weak base, while the oxazole ring is electron-rich and can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could make the compound soluble in polar solvents . The aromatic rings could contribute to the compound’s stability and resistance to oxidation .Aplicaciones Científicas De Investigación
- Pharma Release Testing : It can be used in pharma release testing, which is a critical step in drug development to ensure the safety and efficacy of the pharmaceutical product .
- Pharma Method Development : It can be used in the development of analytical methods for qualitative and quantitative analyses in pharmaceutical research .
- Food and Beverage Quality Control Testing : It can be used in food and beverage quality control testing to ensure the safety and quality of food products .
- Calibration Requirements : It can be used in calibration of analytical instruments to ensure accurate and reliable results .
- Pharma Release Testing : It can be used in pharma release testing, which is a critical step in drug development to ensure the safety and efficacy of the pharmaceutical product .
- Pharma Method Development : It can be used in the development of analytical methods for qualitative and quantitative analyses in pharmaceutical research .
- Food and Beverage Quality Control Testing : It can be used in food and beverage quality control testing to ensure the safety and quality of food products .
- Calibration Requirements : It can be used in calibration of analytical instruments to ensure accurate and reliable results .
Direcciones Futuras
The study of pyridine and oxazole derivatives is a vibrant field in medicinal chemistry, and new synthetic methods and applications are continually being developed . This compound, with its combination of functional groups, could be a valuable starting point for the synthesis of new biologically active molecules.
Propiedades
IUPAC Name |
3-pyridin-3-yl-1,2-oxazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6;/h1-5H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIWVDSSCBZVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)
![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)





![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)